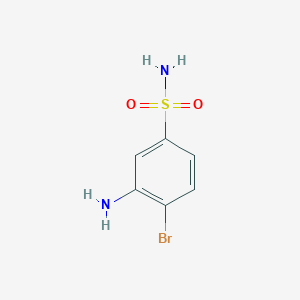![molecular formula C21H15N5OS B3039317 N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(1H-1,2,3-benzotriazol CAS No. 1014580-58-5](/img/structure/B3039317.png)
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(1H-1,2,3-benzotriazol
概要
説明
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(1H-1,2,3-benzotriazol) is a complex organic compound that features both benzothiazole and benzotriazole moieties. These heterocyclic structures are known for their diverse biological and chemical properties, making the compound a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(1H-1,2,3-benzotriazol) typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The synthesized compounds are characterized by various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(1H-1,2,3-benzotriazol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzothiazole and benzotriazole rings.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or benzotriazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides of the benzothiazole or benzotriazole rings, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
科学的研究の応用
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(1H-1,2,3-benzotriazol) has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(1H-1,2,3-benzotriazol) involves its interaction with specific molecular targets and pathways. The benzothiazole and benzotriazole moieties can interact with various enzymes and receptors, modulating their activity. For instance, the compound may inhibit bacterial enzymes, leading to antimicrobial effects . In cancer cells, it can interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation .
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Arylbenzothiazole: Exhibits a wide range of biological activities, including anti-inflammatory and antioxidant effects.
Benzothiazol-2-yl-phenyl-β-D-galactopyranoside: Used in bacterial detection and as a fluorescent probe.
Uniqueness
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(1H-1,2,3-benzotriazol) is unique due to its dual benzothiazole and benzotriazole structure, which imparts a combination of properties from both moieties
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(benzotriazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS/c27-20(13-26-18-7-3-1-5-16(18)24-25-26)22-15-11-9-14(10-12-15)21-23-17-6-2-4-8-19(17)28-21/h1-12H,13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSLAQYFSFJLDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(2-Aminoethyl)-3,5-dimethyl-1-[(4-methylbenzene)sulphonyl]-1H-pyrazole](/img/structure/B3039242.png)






![4-[(DIFLUOROMETHYL)SULFANYL]-2-FLUOROANILINE](/img/structure/B3039250.png)

![6-(Benzo[d]thiazol-2-yl)picolinic acid](/img/structure/B3039252.png)


